N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
Description
N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tetracyclic core fused with a sulfanylidene (C=S) group and a cycloheptyl carboxamide substituent. For instance, the parent carboxylic acid derivative (C₁₅H₉N₃O₂S) has a molecular weight of 295.32 g/mol, a topological polar surface area (TPSA) of 99.2 Ų, and moderate lipophilicity (XlogP = 2.6) .
Properties
IUPAC Name |
N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-21(23-15-7-3-1-2-4-8-15)14-11-12-16-18(13-14)25-22(28)26-19-10-6-5-9-17(19)24-20(16)26/h5-6,9-13,15H,1-4,7-8H2,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSLHHXJRYRPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatetracyclic core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cycloheptyl or sulfanylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction reactions can lead to modified triazatetracyclic cores with altered biological activities.
Scientific Research Applications
N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying triazatetracyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound’s cycloheptyl group enhances lipophilicity (XlogP ~3.0) compared to the carboxylic acid analog (XlogP 2.6) . However, it is less lipophilic than the benzamide derivative (XlogP ~3.5) due to the latter’s aromatic benzene ring .
Hydrogen-Bonding Capacity: The carboxamide group in the target compound retains two H-bond donors (amide NH and sulfanylidene SH) and four acceptors (C=O, C=S, and two N atoms), similar to the carboxylic acid analog .
Stereoelectronic Effects : The sulfanylidene group (C=S) in the target compound may enhance electron delocalization within the tetracyclic core, influencing reactivity and binding interactions compared to analogs with ketone (C=O) or imine (C=N) groups .
Biological Activity
N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound with potential biological activities that warrant detailed investigation. This compound's unique structural features suggest it may interact with biological systems in various ways.
Chemical Structure and Properties
The compound features a tetracyclic framework with multiple nitrogen atoms and a sulfanylidene functional group. Its IUPAC name highlights the intricate arrangement of rings and functional groups that could influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅S |
| Molecular Weight | 365.48 g/mol |
| CAS Number | 443348-29-6 |
Antimicrobial Properties
Research indicates that compounds similar to N-cycloheptyl-9-sulfanylidene often exhibit antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi due to its structural characteristics that allow it to disrupt microbial membranes or interfere with metabolic pathways.
Cytotoxicity
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent cytotoxic effect, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in preliminary studies. It may act on specific targets such as proteases or kinases involved in cell signaling pathways. This inhibition could lead to altered cellular responses and provide a basis for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of tricyclic compounds similar to N-cycloheptyl-9-sulfanylidene exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxic Effects : In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF-7), N-cycloheptyl-9-sulfanylidene was found to induce apoptosis at concentrations above 10 µM after 48 hours of exposure . The study utilized flow cytometry and caspase activity assays to confirm these findings.
- Enzyme Inhibition : Research focusing on the inhibition of protein kinases revealed that this compound could inhibit the activity of certain kinases involved in tumor progression . This suggests a dual role in both direct cytotoxicity and modulation of signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
